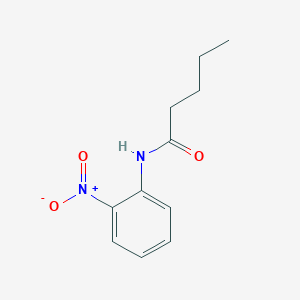

N-{2-nitrophenyl}pentanamide

Description

N-(2-Nitrophenyl)Pentanamide is an arylpentanamide derivative characterized by a pentanamide backbone linked to a 2-nitrophenyl substituent. The 2-nitro group introduces strong electron-withdrawing effects, which may influence solubility, metabolic stability, and target binding compared to derivatives with electron-donating groups (e.g., methoxy) .

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(2-nitrophenyl)pentanamide |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |

InChI Key |

KIDROIRZVOUZJO-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Anthelmintic Activity: Comparison with N-(4-Methoxyphenyl)Pentanamide

N-(4-Methoxyphenyl)Pentanamide (N4MP), a simplified derivative of albendazole, demonstrates potent anthelmintic activity against Toxocara canis larvae (L3) with reduced cytotoxicity. Key findings include:

- 30–50% for albendazole) .

- Drug-Likeness : N4MP adheres to Lipinski’s Rule of Five, with a topological polar surface area (TPSA) of 46.3 Ų, logP of 2.7, and high gastrointestinal absorption, favoring oral administration .

- Synthetic Accessibility: N4MP requires simpler synthesis (using 4-anisidine and pentanoic acid) compared to albendazole, which has a 2-fold higher synthetic complexity score .

The electron-withdrawing nitro group could also enhance metabolic degradation, a common issue with nitroaromatics .

Antitubercular Activity: Comparison with Sulfonamide Derivatives

Sulfonamide-functionalized pentanamides, such as N4-Valeroylsulfamerazine and N4-Valeroylsulfathiazole, exhibit antitubercular properties. Key

| Compound | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| N4-Valeroylsulfathiazole | 96 | 220–221 | Thiazole, SO₂NH |

| N4-Valeroylsulfamerazine | 34 | Not reported | Pyrimidine, SO₂NH |

| N-(2-Nitrophenyl)Pentanamide | — | — | Nitrophenyl, CONH |

Dopamine Receptor Targeting: Piperazine-Functionalized Analogs

Piperazine-linked pentanamides, such as 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d), target dopamine D3 receptors. These compounds prioritize CNS penetration, with logP values ~3.5 and TPSA >80 Ų. N-(2-Nitrophenyl)Pentanamide’s nitro group likely reduces BBB permeability due to increased polarity, making it less suitable for neurotherapeutic applications .

Toxicity and Metabolic Stability

- Nitroaromatics: Nitro groups are often associated with mutagenic risks due to nitroso metabolite formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.